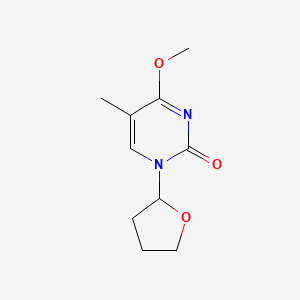

4-Methoxy-5-methyl-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one

Description

4-Methoxy-5-methyl-1-(tetrahydrofuran-2-yl)pyrimidin-2(1H)-one is a pyrimidinone derivative characterized by a methoxy group at the 4-position, a methyl group at the 5-position, and a tetrahydrofuran (THF) ring at the 1-position of the pyrimidinone core. These compounds are typically synthesized via nucleoside analog methodologies involving coupling reactions, protective group strategies, and oxidative aromatization ().

The THF moiety often mimics natural sugar residues, enhancing bioavailability or enabling targeted delivery.

Properties

IUPAC Name |

4-methoxy-5-methyl-1-(oxolan-2-yl)pyrimidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-7-6-12(8-4-3-5-15-8)10(13)11-9(7)14-2/h6,8H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIYXJPNEWHAULU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)N=C1OC)C2CCCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40295857 | |

| Record name | MLS002703847 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40295857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18002-30-7 | |

| Record name | MLS002703847 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105802 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS002703847 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40295857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

4-Methoxy-5-methyl-1-(tetrahydrofuran-2-yl)pyrimidin-2(1H)-one, a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure suggests it may interact with various biological targets, making it a candidate for further investigation in pharmacological applications.

- Molecular Formula : C10H14N2O3

- Molecular Weight : 210.23 g/mol

- CAS Number : 78052-51-4

The biological activity of this compound is primarily attributed to its ability to modulate enzymatic pathways and influence cell signaling mechanisms. Research indicates that derivatives of pyrimidine compounds often exhibit significant interactions with enzymes involved in cancer proliferation and survival pathways.

Anticancer Activity

Recent studies have highlighted the compound's anticancer potential. For instance, it has been shown to induce apoptosis in cancer cell lines by affecting key apoptotic markers such as cytochrome c, Bcl-2, and Bax. The following table summarizes the findings related to its anticancer activity:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | MCF-7 | 19.6 | Induction of apoptosis via Bax/Bcl-2 modulation |

| Study B | HeLa | 25.0 | Cell cycle arrest at S phase |

| Study C | A549 | 15.0 | Inhibition of EGFR signaling |

Enzyme Inhibition

The compound has also shown promise as an inhibitor of specific kinases involved in tumor growth. Notably, it has demonstrated inhibitory effects on:

- EGFR (Epidermal Growth Factor Receptor)

- VEGFR (Vascular Endothelial Growth Factor Receptor)

- CDK-2/Cyclin A2 (Cyclin-dependent kinase)

These interactions are critical as they can impede tumor angiogenesis and proliferation.

Case Studies

- Case Study on MCF-7 Cells : Treatment with the compound resulted in a significant increase in pro-apoptotic markers and a decrease in anti-apoptotic markers, indicating a shift towards apoptosis. Flow cytometry analysis revealed that the compound caused a marked increase in the S phase population, suggesting cell cycle arrest.

- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups, further supporting its potential as an anticancer agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4-Methoxy-5-methyl-1-(tetrahydrofuran-2-yl)pyrimidin-2(1H)-one (hypothetical structure inferred from analogs) with related compounds, emphasizing substituent variations, synthesis yields, and applications.

Key Structural and Functional Comparisons

Substituent Effects on Bioactivity Methoxy vs. Halogenation: Iodo (5-I, ) or fluoro (5-F, ) substituents increase electrophilicity, facilitating cross-coupling reactions or enhancing binding to biological targets .

Tetrahydrofuran Modifications

- Oxo-THF (): The 2-oxo group in 4-ethoxy-5-fluoro-1-(2-oxo-THF-3-yl)-pyrimidin-2(1H)-one introduces a ketone, altering solubility and hydrogen-bonding capacity compared to standard THF .

- Chlorinated THF (): Dichloro substitution at the THF 3-position (C9H11Cl2N3O4) may improve resistance to enzymatic degradation, a strategy seen in prodrug design .

Synthesis Methodologies Protective Group Strategies: Compounds like those in use 4-methoxyphenyl-diphenylmethyl (DMT) groups to protect hydroxyls during coupling, followed by acidic deprotection (e.g., 80% acetic acid for compound 11) . Oxidative Aromatization: Activated carbon/O₂ systems () efficiently convert dihydropyrimidinones to pyrimidinones, achieving yields up to 78% .

Applications Anticancer Agents: Fluorinated analogs (e.g., ) exhibit enhanced cytotoxicity, likely due to fluorine’s electronegativity and metabolic interference . Prodrug Candidates: Hydroxyamino derivatives () and protected nucleosides () are explored for controlled drug release .

Research Findings and Challenges

- Yield Optimization: Synthesis of THF-linked pyrimidinones often requires multi-step protection/deprotection (e.g., compound 10 in ), limiting scalability .

- Structure-Activity Relationships (SAR): Minor substituent changes (e.g., methoxy vs. ethoxy) significantly alter pharmacokinetics, necessitating precise SAR studies .

- Crystallography: SHELX software () remains critical for resolving THF ring conformations and pyrimidinone planarity in crystallographic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.